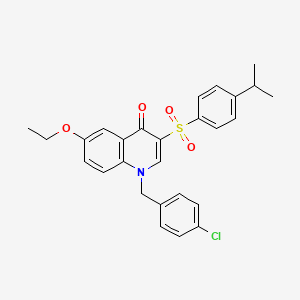

1-(4-氯苄基)-6-乙氧基-3-((4-异丙苯基)磺酰基)喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

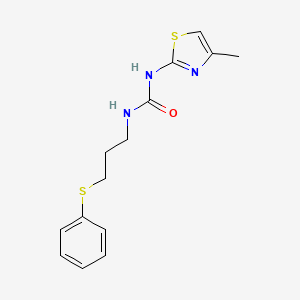

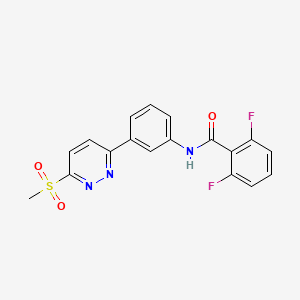

1-(4-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as CB-1, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biology.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one” (also known as “1-(4-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one”), focusing on six unique applications:

Antihistamine Activity

This compound has shown potential as an antihistamine agent. Antihistamines are used to treat allergic reactions by blocking histamine receptors. The structural features of this compound, particularly the quinoline and sulfonyl groups, suggest it could effectively inhibit histamine-induced responses, making it a candidate for treating allergies and related conditions .

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The presence of the sulfonyl group is particularly noteworthy, as sulfonamides are known for their anti-inflammatory activities. This compound could be explored for its ability to reduce inflammation in various medical conditions .

Anticancer Potential

The quinoline core is a common motif in many anticancer agents. This compound’s unique structure, including the ethoxy and chlorobenzyl groups, may enhance its ability to interfere with cancer cell proliferation. Studies could focus on its efficacy against different cancer cell lines, potentially leading to new cancer therapies .

Antimicrobial Activity

Compounds with quinoline and sulfonyl groups have been investigated for their antimicrobial properties. This compound could be tested against a range of bacterial and fungal pathogens to determine its effectiveness as an antimicrobial agent. Its unique structure might offer advantages over existing treatments .

Neuroprotective Effects

The compound’s structure suggests it might have neuroprotective properties. Quinoline derivatives are known for their ability to protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research could explore its potential in preventing or slowing the progression of these diseases .

Antioxidant Activity

The presence of the ethoxy group in this compound suggests it might have antioxidant properties. Antioxidants are important in protecting cells from oxidative stress, which is linked to various chronic diseases. This compound could be studied for its ability to neutralize free radicals and reduce oxidative damage .

Antiviral Applications

Given the ongoing need for effective antiviral agents, this compound could be investigated for its potential to inhibit viral replication. The unique combination of functional groups might provide a new mechanism of action against viruses, making it a valuable addition to antiviral drug development .

Enzyme Inhibition

The compound’s structure suggests it could act as an enzyme inhibitor. Enzyme inhibitors are crucial in treating various diseases by blocking specific enzymes’ activity. This compound could be screened against a range of enzymes to identify potential therapeutic targets .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClNO4S/c1-4-33-22-11-14-25-24(15-22)27(30)26(17-29(25)16-19-5-9-21(28)10-6-19)34(31,32)23-12-7-20(8-13-23)18(2)3/h5-15,17-18H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGOMVIRKLOUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

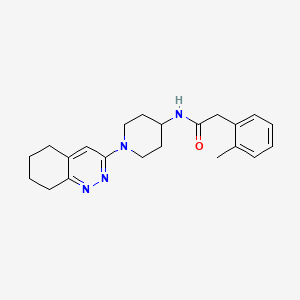

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B2440241.png)

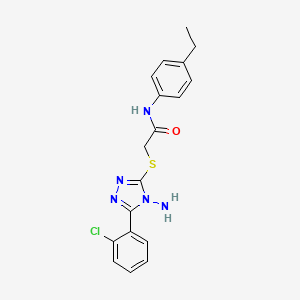

![2-[1-(3-Methoxybenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2440245.png)

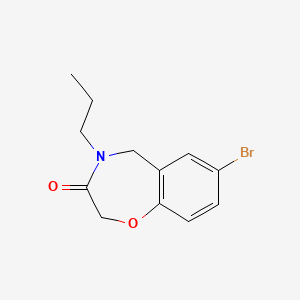

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)

![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)